molecular formula C11H5BrF3NO3 B1384688 8-Bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid CAS No. 1065093-77-7

8-Bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid

Cat. No.: B1384688
CAS No.: 1065093-77-7
M. Wt: 336.06 g/mol
InChI Key: QVFAJSMPJMFKQY-UHFFFAOYSA-N
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Description

8-Bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid is a quinoline derivative with a bromine atom at the 8th position, a hydroxyl group at the 4th position, and a trifluoromethyl group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The resulting quinoline core can then be functionalized with bromine, hydroxyl, and trifluoromethyl groups through subsequent reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized in industrial production.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Formation of reduced quinoline derivatives.

  • Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 8-Bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. It can be used to develop new drugs and therapeutic agents.

Medicine: The compound has shown promise in medicinal chemistry for the development of new pharmaceuticals. Its ability to interact with biological targets makes it a valuable candidate for drug discovery and development.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various industrial applications.

Comparison with Similar Compounds

  • 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid

  • 8-Bromo-4-hydroxyquinoline-3-carboxylic acid

  • 6-(Trifluoromethyl)quinoline-3-carboxylic acid

Uniqueness: 8-Bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid is unique due to the presence of both bromine and trifluoromethyl groups, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

8-bromo-4-oxo-6-(trifluoromethyl)-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5BrF3NO3/c12-7-2-4(11(13,14)15)1-5-8(7)16-3-6(9(5)17)10(18)19/h1-3H,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFAJSMPJMFKQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(=CN2)C(=O)O)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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